

2-methylpropyl decanoate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Isobutyl decanoate	
Cat. No.:	B1672221	Get Quote

An In-depth Technical Guide to 2-Methylpropyl Decanoate

This technical guide provides a comprehensive overview of 2-methylpropyl decanoate, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a workflow for its quality control analysis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity

CAS Number: 30673-38-2[1][2][3]

Synonyms:

- Isobutyl decanoate[2][4]
- Decanoic acid, 2-methylpropyl ester[3][4]
- n-Capric acid isobutyl ester[4]
- Isobutyl caprate[3][4]
- Decanoic acid, isobutyl ester[5]
- 2-methyl propyl decanoate[5]



• 2-methylpropyl decanoat[2]

Physicochemical Properties

A summary of the key quantitative data for 2-methylpropyl decanoate is presented in the table below.

Property	Value	Units	Reference(s)
Molecular Formula	C14H28O2	[1][4][5][6]	
Molecular Weight	228.37	g/mol	[1][4][6]
Appearance	Colorless clear liquid	[7]	
Assay	95.00 to 100.00	%	[7]
Specific Gravity	0.85200 to 0.86900 @ 25.00 °C	[7]	
Refractive Index	1.42400 to 1.43100 @ 20.00 °C	[7]	_
Boiling Point	265.00 to 268.00 @ 760.00 mm Hg	°C	[7]
Vapor Pressure	0.009000	mmHg @ 25.00 °C	[7]
Flash Point	239.00 (115.00)	°F (°C)	[7]
logP (o/w)	5.724 (estimated)	[7]	
Solubility	Soluble in alcohol; Insoluble in water	[7]	
Water Solubility	0.4196 (estimated)	mg/L @ 25 °C	[7]

Experimental Protocols Synthesis of 2-Methylpropyl Decanoate via Fischer Esterification



This protocol describes the synthesis of 2-methylpropyl decanoate from decanoic acid and 2-methylpropan-1-ol (isobutanol) using an acid catalyst. This method is adapted from standard Fischer esterification procedures.

Materials:

- Decanoic acid
- 2-Methylpropan-1-ol (Isobutanol)
- Concentrated sulfuric acid (H2SO4) or other acid catalyst (e.g., p-toluenesulfonic acid)
- Diethyl ether or other suitable extraction solvent
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- · Anhydrous magnesium sulfate or sodium sulfate
- · Boiling chips

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle or oil bath
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Distillation apparatus

Procedure:



- Reaction Setup: In a round-bottom flask, combine decanoic acid and an excess of 2methylpropan-1-ol (typically 1.5 to 3 equivalents). Add a few boiling chips.
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture while stirring.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[8][9] The reaction is typically refluxed for 1-10 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). To drive the equilibrium towards the product, the water formed during the reaction can be removed using a Dean-Stark apparatus.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel.
 - o Dilute the mixture with diethyl ether.
 - Wash the organic layer sequentially with:
 - Water
 - Saturated sodium bicarbonate solution (to neutralize the acid catalyst) be cautious of CO₂ evolution.
 - Brine (to remove residual water)
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
- Purification: The crude 2-methylpropyl decanoate can be purified by fractional distillation under reduced pressure to obtain the final product.



Quality Control: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general method for the analysis of 2-methylpropyl decanoate to confirm its identity and purity.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS).
- A suitable capillary column (e.g., DB-5 or HP-5MS).

Procedure:

- Sample Preparation: Prepare a dilute solution of the synthesized 2-methylpropyl decanoate in a volatile organic solvent such as hexane or ethyl acetate.
- GC-MS Method:
 - Injector Temperature: Set to a temperature that ensures efficient vaporization of the analyte (e.g., 250 °C).
 - Oven Temperature Program: A typical program would start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the ester.
 - o Carrier Gas: Helium is commonly used as the carrier gas.
 - MS Parameters: The mass spectrometer is typically operated in electron ionization (EI)
 mode at 70 eV. The mass range is scanned to detect the molecular ion and characteristic
 fragment ions of 2-methylpropyl decanoate.
- Data Analysis: The identity of the compound is confirmed by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). The purity is determined by the relative area of the product peak in the chromatogram.

Visualizations



Fischer Esterification Reaction Scheme



Figure 1. Reaction scheme for the synthesis of 2-methylpropyl decanoate.

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Caption: Reaction scheme for the synthesis of 2-methylpropyl decanoate.

Experimental Workflow for Synthesis and Purification



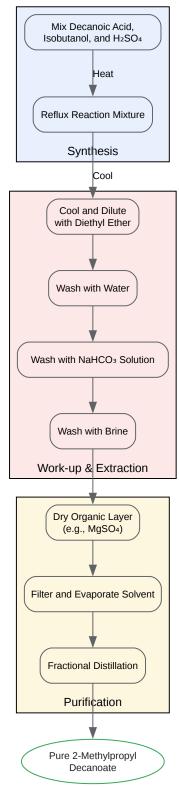


Figure 2. Experimental workflow for the synthesis and purification of 2-methylpropyl decanoate.

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Caption: Synthesis and purification workflow.



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- To cite this document: BenchChem. [2-methylpropyl decanoate CAS number and synonyms].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672221#2-methylpropyl-decanoate-cas-number-and-synonyms]

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